molecular formula C17H16N4O6S B2697974 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 851095-22-2

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2697974
CAS No.: 851095-22-2
M. Wt: 404.4
InChI Key: WJWDKJGTXRSUJY-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (hereafter referred to as Compound LMM11) is a synthetic 1,3,4-oxadiazole derivative with a furan-2-yl substituent on the oxadiazole ring and a morpholine-4-sulfonyl group on the benzamide moiety. Its structure combines a rigid oxadiazole core with polar sulfonyl and morpholine groups, balancing lipophilicity and solubility for biological efficacy.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDKJGTXRSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in tumor growth and proliferation. For example, it may target the STAT3 signaling pathway, which is often dysregulated in cancers .
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against glioblastoma cells, with some compounds achieving over 80% growth inhibition .
    • Another investigation reported that certain oxadiazole-based compounds showed activity against multiple cancer types, including breast and ovarian cancers .

Antimicrobial Properties

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Antibacterial Activity : Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The oxadiazole ring enhances the lipophilicity of the molecule, aiding in membrane penetration and subsequent antibacterial action .
  • Case Studies :
    • One study indicated that oxadiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
    • Further research has suggested that these compounds may also possess antifungal properties, although more extensive testing is required to confirm this activity .

Drug Development Potential

The unique structure of this compound positions it as a candidate for further drug development:

  • Structure Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity can lead to more potent derivatives. Research has focused on modifying substituents on the oxadiazole and sulfonamide groups to optimize efficacy and reduce toxicity .
  • Formulation and Delivery : The compound's solubility and stability are critical for its application as a therapeutic agent. Recent advancements in formulation techniques may enhance its bioavailability and therapeutic index .

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Compound LMM11 can be contextualized by comparing it with structurally related 1,3,4-oxadiazole and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Compound LMM11 with Analogues

Compound Name / ID Core Structure Oxadiazole Substituent Benzamide Substituent Key Biological Activity Reference
LMM11 1,3,4-Oxadiazole Furan-2-yl 4-(Morpholine-4-sulfonyl) Antifungal (C. albicans Trr1 inhibitor)
LMM5 1,3,4-Oxadiazole (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans Trr1 inhibitor)
Compound 6 () 1,3,4-Oxadiazole 5,6,7,8-Tetrahydronaphthalen-2-yl 3-(Trifluoromethyl) Synthetic (no bioactivity reported)
6f, 6o () 1,3,4-Oxadiazole 4-Chlorophenyl 2-Sulfanyl acetamide derivatives Antimicrobial (broad-spectrum)
Compound 1,3,4-Thiadiazole 3-Nitrophenyl 4-Chlorobenzamide Anti-Pseudomonas aeruginosa
Compound 1,3,4-Oxadiazole 3-Methoxyphenyl 4-(Morpholine-4-sulfonyl) No reported bioactivity (structural analogue)

Key Observations

Core Heterocycle Variations: Compound LMM11 and LMM5 share the 1,3,4-oxadiazole core, whereas the compound in uses a 1,3,4-thiadiazole ring.

Substituent Effects on Activity :

  • Furan vs. Aryl Groups : LMM11’s furan-2-yl group confers moderate lipophilicity, while LMM5’s bulkier (4-methoxyphenyl)methyl group may hinder membrane penetration. Both show antifungal activity, suggesting the oxadiazole core is critical for Trr1 inhibition .
  • Sulfonyl vs. Sulfanyl Groups : Compounds with sulfanyl acetamide side chains () exhibit antimicrobial activity but higher cytotoxicity compared to LMM11’s sulfonyl group, which likely improves selectivity .

Morpholine-Sulfonyl Benzamide Derivatives :

  • The morpholine-4-sulfonyl group in LMM11 and ’s compound enhances solubility via the morpholine’s polarity. However, ’s 3-methoxyphenyl substituent may reduce antifungal potency compared to LMM11’s furan, highlighting the role of aromatic substituents in target interaction .

Biological Activity Spectrum :

  • LMM11 and LMM5 specifically target fungal Trr1, whereas sulfanyl-acetamide derivatives () show broader antimicrobial effects. This suggests that the benzamide sulfamoyl group fine-tunes target specificity .

Synthetic Accessibility :

  • LMM11 was synthesized via commercial routes (Life Chemicals), while analogues in required multistep procedures with lower yields (e.g., 12–50%), indicating LMM11’s practicality for scale-up .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : Contributes to its biological activity.
  • 1,3,4-Oxadiazole ring : Known for various pharmacological effects.
  • Morpholine sulfonamide : Enhances solubility and bioactivity.

The molecular formula is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 336.36 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Studies have shown that compounds containing this scaffold can effectively inhibit the growth of various bacterial strains:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Bacteria
Compound A0.5S. aureus
Compound B1.0E. coli
Compound C0.25Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer potential. Several studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle in the G2/M phase.
  • Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

A notable study reported that a related oxadiazole derivative exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : These compounds can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Study on Antimicrobial Activity : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that showed strong activity against Mycobacterium bovis, indicating potential for tuberculosis treatment .
  • Anticancer Research : Kumar et al. (2009) explored the anticancer effects of oxadiazole compounds in vitro and found significant inhibition of cell proliferation in breast cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide?

Answer:
The synthesis typically involves a multi-step approach:

Esterification : React 4-(morpholine-4-sulfonyl)benzoic acid with methanol in the presence of sulfuric acid to form the methyl ester intermediate .

Hydrazide Formation : Treat the ester with hydrazine hydrate to yield the corresponding hydrazide.

Oxadiazole Cyclization : React the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux to form the 1,3,4-oxadiazole ring .

Coupling Reaction : Use a base (e.g., NaH or pyridine) to couple the oxadiazole-2-amine intermediate with a furan-2-carbonyl chloride derivative, followed by sulfonylation to introduce the morpholine-sulfonyl group .
Key Optimization : Microwave-assisted synthesis can reduce reaction times for cyclization steps .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Answer:
Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and integration ratios (e.g., furan protons at δ 6.5–7.5 ppm, morpholine protons at δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₈H₁₈N₄O₅S: 402.10; observed: 402.09 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using reverse-phase C18 columns (e.g., 98.5% purity at retention time 13.4 min) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., using SHELXL for refinement) .

Advanced: What in silico strategies are used to predict biological targets and binding modes?

Answer:

Pharmacophore Modeling : Identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor) using MOE or Phase .

Advanced: How do structural modifications influence antifungal activity and target selectivity?

Answer:

Modification Impact on Activity Reference
Furan replacement Substitution with thiophene reduces potency (IC₅₀ increases from 5 μM to >20 μM)
Morpholine-sulfonyl Replacing with cyclohexyl-ethyl sulfamoyl enhances Trr1 inhibition (Ki: 0.8 μM → 0.3 μM)
Oxadiazole substitution Fluorophenyl at C5 improves CYP51 binding (ΔG: −9.2 kcal/mol vs. −7.5 kcal/mol for phenyl)

Advanced: What crystallographic methods elucidate target binding and inhibition mechanisms?

Answer:

Protein-Ligand Co-crystallization : Soak the compound into Aspergillus fumigatus CYP51 crystals (PDB: 5TZ1). Data collection at 1.8 Å resolution reveals hydrogen bonds between the oxadiazole and heme propionate groups .

Electron Density Maps : Use PHENIX or SHELXE to refine ligand placement. The morpholine-sulfonyl group occupies a conserved hydrophobic cleft near Leu-321 .

Thermal Shift Assays : Confirm binding via ΔTm shifts (e.g., +4.5°C for CYP51), validated by DSF (differential scanning fluorimetry) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?

Answer:

Scaffold Diversification : Synthesize analogs with varying sulfonamide (e.g., methylpiperidine vs. cyclohexyl) and heterocycle (e.g., oxadiazole vs. thiadiazole) groups .

Advanced: What experimental models validate in vivo efficacy and pharmacokinetics?

Answer:

Metabolic Stability : Incubate with liver microsomes (e.g., t₁/₂ = 45 min in human vs. 60 min in mouse) .

Plasma Protein Binding : Use equilibrium dialysis (e.g., 92% bound to albumin), impacting free drug concentration .

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